molecular formula C27H26N2O2S2 B2409135 (Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 476294-06-1

(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2409135
CAS No.: 476294-06-1
M. Wt: 474.64
InChI Key: JOZIVMOLKCPTJQ-DQSJHHFOSA-N
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Description

This compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and a nitrogen atom. The thiazole ring is a part of many important biomolecules, such as thiamine (vitamin B1) and the antibiotic penicillin .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom. The presence of the ethyl group and the carboxylate group suggests that this compound might have interesting chemical properties .


Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms, and participate in cycloaddition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group might make this compound polar and capable of forming hydrogen bonds. The aromatic rings could contribute to its stability and possibly make it planar .

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of novel compounds with the core structure of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, demonstrating the compound's versatility in forming various derivatives. For example, Menati et al. (2020) detailed the synthesis, characterization, and crystal structure of a new azo-Schiff base derivative, emphasizing its potential in medicinal chemistry (Menati et al., 2020). Additionally, Shipilovskikh et al. (2009) explored its utility in intramolecular cyclization processes to produce furan and thiophene derivatives, highlighting the compound's reactivity and potential applications in synthesizing heterocyclic compounds (Shipilovskikh et al., 2009).

Antimicrobial and Anticancer Activities

The antimicrobial potential of derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been a significant area of research. For instance, Hemdan and El-Mawgoude (2015) synthesized thieno[2,3-d]pyrimidine derivatives, evaluating their antimicrobial effectiveness, thus underscoring the therapeutic potential of these compounds (Hemdan & El-Mawgoude, 2015). Furthermore, Abdel-Motaal et al. (2020) developed novel heterocycles using a thiophene-incorporated thioureido substituent, demonstrating potent anticancer activity against colon cancer cell lines, thereby indicating the compound's relevance in cancer research (Abdel-Motaal et al., 2020).

Anti-rheumatic Applications

The compound and its derivatives have also shown promise in anti-rheumatic applications. Sherif and Hosny (2014) synthesized ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes, demonstrating significant antioxidant, analgesic, and anti-rheumatic effects in an in vivo model, highlighting its potential as a therapeutic agent for rheumatic diseases (Sherif & Hosny, 2014).

Properties

IUPAC Name

ethyl 2-[(Z)-[4-(4-methylphenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2S2/c1-3-31-26(30)24-21-11-7-8-12-23(21)33-25(24)28-27-29(20-9-5-4-6-10-20)22(17-32-27)19-15-13-18(2)14-16-19/h4-6,9-10,13-17H,3,7-8,11-12H2,1-2H3/b28-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZIVMOLKCPTJQ-DQSJHHFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3N(C(=CS3)C4=CC=C(C=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/N(C(=CS3)C4=CC=C(C=C4)C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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